molecular formula C7H15Cl2N3 B1438164 [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride CAS No. 1240289-23-9

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride

Cat. No. B1438164
CAS RN: 1240289-23-9
M. Wt: 212.12 g/mol
InChI Key: HNFFMGAVBDGFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride” is a chemical compound with the molecular formula C7H13N3.2HCl and a molecular weight of 212.12 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study on novel pyrazole derivatives, including compounds related to [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine, found that these compounds exhibited significant antimicrobial and anticancer activities. Specifically, certain synthesized compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, including derivatives of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine, investigated their potential as corrosion inhibitors. The study used density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites of these compounds, finding a correlation between the calculated parameters and their efficiencies as corrosion inhibitors (Wang et al., 2006).

Antibacterial Activity

A series of 3,5-dimethyl-1H-pyrazole derivatives, structurally related to [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine, were synthesized and evaluated for their antibacterial activity. The newly synthesized compounds were found to exhibit good antibacterial activity against various bacterial species, highlighting their potential in developing new antibacterial agents (Al-Smaisim, 2012).

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-5-7(4-8-3)6(2)10-9-5;;/h8H,4H2,1-3H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFMGAVBDGFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride

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